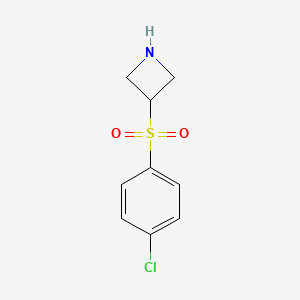

3-(4-Chlorobenzenesulfonyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2S |

|---|---|

Molecular Weight |

231.70 g/mol |

IUPAC Name |

3-(4-chlorophenyl)sulfonylazetidine |

InChI |

InChI=1S/C9H10ClNO2S/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 |

InChI Key |

RRTXKBZWMYWHKB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Chlorobenzenesulfonyl Azetidine and Its Derivatives

Established Synthetic Routes to the Azetidine (B1206935) Core with Sulfonamide Linkages

The construction of the azetidine-sulfonamide framework can be achieved through various established synthetic strategies. These methods generally involve either the formation of the sulfonamide bond on a pre-existing azetidine ring or the concurrent formation of the heterocyclic ring and the sulfonamide linkage.

Direct Sulfonylation Strategies with Azetidine Precursors

A primary method for synthesizing N-sulfonyl azetidines involves the direct reaction of a parent azetidine or a substituted azetidine precursor with a sulfonyl chloride. For the synthesis of compounds like 3-(4-Chlorobenzenesulfonyl)azetidine, where the sulfonyl group is attached to a carbon atom of the ring, the strategy would involve a precursor such as a 3-hydroxyazetidine or a 3-aminoazetidine, followed by sulfonylation.

A common and straightforward approach is the alkylation of a primary amine with a 2-substituted-1,3-propanediol species, where the hydroxyl groups are converted into good leaving groups like triflates in situ. nih.gov This one-pot procedure efficiently forms 1,3-disubstituted azetidines. nih.govresearchgate.net While this method typically functionalizes the nitrogen atom, it establishes the core azetidine ring which can then be further modified.

| Amine Nucleophile | 1,3-Dielectrophile Precursor | Product | Reference |

| Primary Amine | 2-substituted-1,3-propanediol | 1,3-disubstituted azetidine | nih.gov |

| N-arylsulfonamide | 1-bromo-3-chloropropane | N-arylsulfonyl azetidine | google.com |

Cycloaddition and Ring-Forming Approaches to Azetidine-Sulfonamide Scaffolds

Cycloaddition reactions represent an atom-economical pathway to the azetidine core. researchgate.net The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for constructing the azetidine ring. researchgate.netrsc.org When N-sulfonylimines are used as substrates, this reaction can directly yield azetidines bearing a sulfonamide group on the nitrogen atom. nih.gov The reaction's stereoselectivity can be modulated to achieve specific three-dimensional bicyclic scaffolds or simpler azetidine derivatives. nih.gov

These reactions can be promoted by visible light, sometimes mediated by photocatalysts, and offer a route to highly functionalized azetidines. researchgate.netrsc.org For example, photosensitized [2+2]-cycloaddition reactions of N-sulfonylimines can be controlled to produce complex polycyclic azetidine scaffolds. nih.gov Another powerful method involves the cyclization of acyclic precursors. For instance, the reaction of an α-substituted-arylmethylamine with a 1,3-dihalopropane in the presence of a non-nucleophilic base and water can induce cyclization to form the N-protected azetidine ring. google.com

| Reaction Type | Reactants | Key Features | Reference |

| Aza Paternò-Büchi | N-sulfonylimine, Alkene | Photochemical [2+2] cycloaddition | researchgate.netnih.gov |

| Intramolecular Cyclization | α-substituted-arylmethylamine, 1,3-dihalopropane | Water-promoted ring formation | google.com |

| Staudinger Synthesis | Ketene, Imine | Stepwise formal [2+2] cycloaddition to form β-lactams (azetidin-2-ones) | mdpi.comresearchgate.net |

Advanced Strategies for Azetidine Ring Functionalization

Beyond the initial construction of the ring, advanced strategies allow for the diversification and functionalization of the azetidine scaffold, enabling the generation of a wide array of derivatives.

Nucleophilic Ring-Opening Reactions of Azetidines for Diversified Product Generation

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to ring-opening reactions when activated. rsc.org This reactivity can be harnessed to synthesize highly functionalized linear amines. researchgate.net Azetidines typically require activation, often by converting them into quaternary azetidinium salts or through Lewis acid catalysis, to facilitate nucleophilic attack. magtech.com.cn

The regioselectivity of the ring-opening is influenced by electronic and steric effects of the substituents on the ring. magtech.com.cn For instance, in the presence of alkyl chloroformates, azetidines can undergo smooth nucleophilic ring-opening to yield functionalized γ-chloroamines under mild conditions. researchgate.net This strategy provides a pathway to diverse products that are not easily accessible through other means. magtech.com.cnbeilstein-journals.org

| Azetidine Substrate | Activating Agent / Conditions | Nucleophile | Product Type | Reference |

| 2-Arylazetidinium Salt | Pre-quaternization | Halide (e.g., F⁻, Cl⁻) | γ-Haloamine | researchgate.net |

| N-H or N-Alkyl Azetidine | Alkyl Chloroformate | Chloride (from chloroformate) | γ-Chloroamine | researchgate.net |

| Azetidinol | Electron-deficient ketone | Ketone | Dioxolane (via hemiketal intermediate) | beilstein-journals.org |

One-Pot Synthetic Protocols for N-Aminopropyl Azetidine Scaffolds

One-pot, multi-component reactions offer an efficient and environmentally friendly approach to complex molecules by minimizing intermediate purification steps, thereby saving time and resources. rsc.orgresearchgate.net A straightforward one-pot synthesis of 1,3-disubstituted azetidines involves the alkylation of a primary amine with the bis-triflate of a 2-substituted-1,3-propanediol. nih.gov This method is notable for minimizing the elimination byproducts that can plague such reactions. nih.gov By choosing an amine with a protected amino group, this strategy could be adapted to create N-aminopropyl azetidine scaffolds after a subsequent deprotection step. Such protocols are highly valued for their efficiency in building molecular libraries for drug discovery.

Utilization of Azetidine Sulfonyl Fluorides as Reactive Intermediates

A recent and powerful strategy for azetidine functionalization involves the use of azetidine sulfonyl fluorides (ASFs) as versatile reactive intermediates. acs.orgnih.govresearchgate.net These bench-stable precursors can be activated under mild thermal conditions (e.g., 60 °C) to generate carbocation intermediates via an unusual defluorosulfonylation (deFS) pathway. nih.govchemrxiv.org These carbocations can then be trapped by a wide range of nucleophiles, including sulfoximines, phosphonates, and azoles, to create novel 3,3-disubstituted azetidine fragments. digitellinc.com

Alternatively, under anionic conditions, ASFs can participate in Sulfur-Fluoride Exchange (SuFEx) reactions, providing access to azetidine-sulfur(VI) derivatives. digitellinc.com This dual reactivity allows for the divergent synthesis of a broad scope of azetidine derivatives from a common precursor, showcasing their utility in medicinal chemistry for creating novel pharmacophores and linker motifs. acs.orgnih.gov

| Reaction Type | ASF Precursor | Conditions | Nucleophile | Product Type | Reference |

| Defluorosulfonylation (deFS) | N-Cbz-ASF | Mild heating (~60 °C) | Morpholine, Pomalidomide | 3-Amino-azetidine derivatives | acs.orgdigitellinc.com |

| SuFEx | N-Cbz-ASF | Anionic | Alkoxides (e.g., Cholesterol) | Azetidine-sulfonate esters | acs.orgdigitellinc.com |

Stereoselective Synthesis and Enantiomeric Preparation of Azetidine Derivatives

The stereoselective synthesis of this compound has been approached through multi-step sequences commencing with prochiral precursors. A key strategy involves the enantioselective preparation of a chiral 3-hydroxyazetidine intermediate, which can then be functionalized to introduce the desired 4-chlorobenzenesulfonyl group.

One prominent method begins with the commercially available N-Boc-3-azetidinone. The critical step in this pathway is the asymmetric reduction of the ketone to the corresponding alcohol, N-Boc-3-hydroxyazetidine. This transformation can be achieved with high enantioselectivity using various chiral reducing agents or catalytic systems.

Subsequent to the stereoselective reduction, the resulting chiral N-Boc-3-hydroxyazetidine serves as a versatile intermediate. The hydroxyl group can be converted to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a nitrogen-based nucleophile to yield a chiral 3-aminoazetidine derivative. Alternatively, direct sulfonylation of the chiral alcohol with 4-chlorobenzenesulfonyl chloride under appropriate basic conditions can furnish the target compound, although this approach may proceed with inversion of configuration at the C3 center, depending on the reaction mechanism.

Another viable route involves the use of chiral amines in a one-pot synthesis starting from a suitable chloroaldehyde. This method establishes the stereocenter early in the synthetic sequence, with the chirality of the final azetidine product being directed by the chiral amine employed.

The following table summarizes representative data for the key stereoselective steps in the synthesis of chiral azetidine precursors relevant to the preparation of this compound.

| Precursor | Reaction Type | Chiral Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| N-Boc-3-azetidinone | Asymmetric Reduction | (R)-CBS-oxazaborolidine, BH3·SMe2 | THF | -78 to rt | 85 | 95 |

| N-Boc-3-azetidinone | Asymmetric Hydrogenation | RuCl2[(R)-BINAP][(R,R)-DPEN] | MeOH | 50 | 92 | >99 |

| Chloroaldehyde + Chiral Amine | One-Pot Cyclization | (R)-α-Methylbenzylamine | MeOH | 70 | 65 | >98 (as diastereomer) |

Following the successful enantioselective synthesis of the chiral 3-hydroxy or 3-aminoazetidine precursor, the final step involves the introduction of the 4-chlorobenzenesulfonyl group. This is typically achieved by reacting the chiral azetidine intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. The reaction conditions are generally mild to avoid racemization or ring-opening of the strained azetidine ring.

| Chiral Intermediate | Reagent | Base | Solvent | Temp (°C) | Yield (%) |

| (R)-N-Boc-3-hydroxyazetidine | 4-Chlorobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 0 to rt | 88 |

| (S)-N-Boc-3-aminoazetidine | 4-Chlorobenzenesulfonyl chloride | Pyridine | Tetrahydrofuran | 0 to rt | 91 |

These methodologies provide access to enantiomerically enriched this compound, enabling further investigation into its chemical properties and potential applications where specific stereoisomers are required.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Pharmacophoric Features within the 3-(4-Chlorobenzenesulfonyl)azetidine Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, the key pharmacophoric elements are the 4-chlorobenzenesulfonyl moiety and the azetidine (B1206935) ring system.

The 4-chlorobenzenesulfonyl group is a critical component that significantly influences the biological profile of these compounds. Sulfonyl-containing compounds are an important class of therapeutic agents in medicinal chemistry. nih.gov The sulfonyl group itself can form hydrogen bonding interactions with residues in the active site of a biological target. nih.gov

The specific arrangement of this moiety confers several key properties:

Electronic Effects : The sulfonyl group is strongly electron-withdrawing, which can influence the electronic distribution of the entire molecule and its interactions with target proteins.

Lipophilicity and Halogen Bonding : The chlorine atom on the phenyl ring plays a crucial role. The introduction of a chlorine atom can substantially improve a molecule's biological activity. nih.gov It increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access lipophilic binding pockets within a target protein. nih.gov Furthermore, the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the target's active site, thereby anchoring the ligand and increasing binding affinity.

Structural Rigidity : The phenyl ring provides a rigid scaffold that helps to orient the sulfonyl group and the chlorine atom in a defined spatial arrangement for optimal interaction with the target.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is far more than a simple linker. rsc.orgrsc.org Its inclusion in drug candidates is a deliberate design choice to impart specific advantageous properties. nih.govresearchgate.net

Key contributions of the azetidine ring include:

Rigid Scaffold : The inherent strain of the four-membered ring (approximately 25 kcal/mol) results in a high degree of molecular rigidity. rsc.orgresearchgate.net This rigidity reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to a target. This pre-organization of the molecule into a bioactive conformation enhances binding affinity and ligand efficiency. nih.gov

Three-Dimensional Vector : The non-planar, puckered nature of the azetidine ring provides distinct three-dimensional vectors for substituents. This allows medicinal chemists to precisely control the spatial orientation of other functional groups, enabling a more thorough exploration of the chemical space within a binding pocket. nih.gov

Physicochemical Properties : The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. Its presence can also improve solubility and other pharmacokinetic properties. researchgate.net The compact size of the azetidine ring compared to larger heterocycles can also lead to improved ligand efficiency (binding affinity per non-hydrogen atom). nih.gov

Systematic modification of the this compound scaffold is a cornerstone of lead optimization. Altering substituents on either the aromatic ring or the azetidine ring can have a profound impact on biological activity.

Aromatic Ring Substitutions : Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with alkyl or alkoxy groups can modulate both steric and electronic properties. For instance, changing the position of the chlorine from para to ortho or meta would drastically alter the interaction geometry with the target. The table below illustrates hypothetical changes in activity based on common substituent modifications.

| Modification on Phenyl Ring | Rationale | Predicted Impact on Potency |

| Replace 4-Cl with 4-F | Fluorine is smaller and more electronegative; can form stronger H-bonds but has weaker halogen bonding and lipophilic contribution. | May increase or decrease, depending on the specific nature of the binding pocket. |

| Replace 4-Cl with 4-CH3 | Methyl group is electron-donating and adds steric bulk. | Likely decrease if an electron-withdrawing group is required; may increase if a hydrophobic pocket is present. |

| Add a second substituent (e.g., 2,4-dichloro) | Increases lipophilicity and alters electronic profile. | Potentially increases affinity if the second substituent occupies a favorable pocket, but could also cause steric clash. |

| Replace 4-Cl with 4-H | Removes the halogen bonding and lipophilic contribution of chlorine. | Generally expected to decrease potency significantly. |

Azetidine Ring Substitutions : The nitrogen atom of the azetidine ring is a common point for modification. Attaching different groups to this nitrogen can be used to explore new binding interactions, improve selectivity, or enhance pharmacokinetic properties. For example, adding a small alkyl group could probe a nearby hydrophobic pocket, while adding a basic amine could form a salt bridge with an acidic residue like aspartate or glutamate.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) is particularly powerful as it considers the 3D conformation of molecules.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used 3D-QSAR techniques that help visualize the relationship between molecular properties and biological activity. nanobioletters.commdpi.com These methods are instrumental in guiding the rational design of more potent and selective analogs.

CoMFA : This method calculates the steric (Lennard-Jones) and electrostatic (Coulomb) interaction fields around a set of aligned molecules. mdpi.com The resulting models generate 3D contour maps that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nanobioletters.com For example, a green contour map in a steric field indicates that bulkier substituents are desired in that region, while a yellow contour map indicates that bulk is detrimental.

CoMSIA : CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov This provides a more comprehensive picture of the requirements for ligand-target interaction. nih.gov

These models are statistically validated to ensure their predictive power. nih.govnih.gov A statistically robust model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

The table below shows typical statistical parameters for a robust 3D-QSAR model.

| Statistical Parameter | Description | Typical Value for a Good Model |

| q² (or r²cv) | Cross-validated correlation coefficient (leave-one-out). Measures the internal predictive ability of the model. | > 0.5 |

| r² (or r²ncv) | Non-cross-validated correlation coefficient. Measures the goodness of fit of the model to the training data. | > 0.9 |

| r²pred | Predictive correlation coefficient for an external test set. Measures the ability to predict the activity of new compounds. | > 0.6 |

| ONC | Optimal Number of Components. The number of principal components that gives the highest q². | Varies |

The insights from CoMFA and CoMSIA contour maps are invaluable for understanding why, for example, the 4-chloro substituent is critical, or where additional functional groups could be placed on the azetidine ring to enhance binding.

Design Principles for Optimizing Binding Affinity and Therapeutic Efficacy

Based on the SAR and QSAR analyses of the this compound scaffold, several key design principles emerge for optimizing new derivatives:

Preserve the Core Scaffold : The 4-chlorobenzenesulfonyl group and the azetidine ring are generally essential for activity and should be retained. The 4-position for the chlorine appears optimal for many targets, likely due to its role in halogen bonding and fitting into a specific hydrophobic pocket.

Utilize QSAR Contour Maps for Guidance : The 3D contour maps from CoMFA/CoMSIA should be used as a blueprint. New substituents should be designed to occupy favorable regions (e.g., placing a bulky, hydrophobic group in a region favored by the steric and hydrophobic maps) and avoid unfavorable ones.

Fine-Tune Aromatic Substituents : While the 4-chloro group is important, small modifications could enhance selectivity. For instance, if a CoMSIA map shows a region near the phenyl ring that favors a hydrogen bond donor, adding a hydroxyl or amino group at an appropriate position could be beneficial.

Explore Vectors on the Azetidine Ring : The azetidine nitrogen provides a key handle for modification. Attaching functional groups to this position allows for the exploration of adjacent binding pockets without disturbing the core interactions of the chlorobenzenesulfonyl moiety. The choice of substituent should be guided by the QSAR maps corresponding to this region.

Applications in Drug Discovery and Advanced Medicinal Chemistry

Azetidine (B1206935) Scaffolds in Lead Compound Identification and Optimization

The azetidine ring is a fascinating four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. rsc.org Its structure provides a unique vectoral orientation of substituents in three-dimensional space, which is a critical feature for molecular recognition by biological targets. Unlike more flexible aliphatic chains or larger rings, the semi-rigid nature of the azetidine scaffold can reduce the entropic penalty upon binding to a protein, potentially leading to higher affinity and selectivity. nih.gov The inclusion of azetidine moieties in drug candidates has been shown to improve key pharmacokinetic properties such as aqueous solubility and metabolic stability, while reducing lipophilicity. researchgate.net

In lead identification, libraries of compounds featuring diverse azetidine-based scaffolds are synthesized to explore novel chemical space. rsc.org These scaffolds, including spirocyclic and fused bicyclic systems, serve as starting points for identifying hits in high-throughput screening campaigns. For lead optimization, the azetidine ring is often introduced as a bioisosteric replacement for other groups, such as phenyl rings or more flexible linkers, to fine-tune a compound's activity and ADME (absorption, distribution, metabolism, and excretion) profile. The stability of the azetidine ring is significantly greater than that of the related three-membered aziridines, which allows for easier handling and a wider range of chemical manipulations. rsc.org

Development of Novel Therapeutic Agents Based on the 3-(4-Chlorobenzenesulfonyl)azetidine Framework

The this compound structure combines the advantageous azetidine core with an arylsulfonyl group, a well-established pharmacophore. The sulfonamide linkage is a key feature in numerous approved drugs, and the 4-chlorophenyl group can engage in various binding interactions, including hydrophobic and halogen bonding. This framework serves as a versatile platform for creating therapeutic agents targeting a range of biological macromolecules.

The rigid azetidine scaffold is particularly well-suited for the design of enzyme inhibitors, where precise positioning of functional groups within an active site is paramount for potency. Derivatives of the azetidine framework have yielded potent inhibitors against various enzymatic targets. For instance, a series of azetidine derivatives have demonstrated potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis, a crucial process for the bacterial cell envelope. nih.gov In oncology, azetidine-based compounds have been developed as potent inhibitors of receptor tyrosine kinases like MerTK, which are implicated in tumor immune evasion. nih.gov The defined geometry of the azetidine ring helps to orient the key pharmacophoric elements for optimal interaction with the enzyme's active site.

Table 1: Examples of Azetidine-Based Enzyme Inhibitors This table is based on representative data from cited research and is for illustrative purposes.

| Compound Class | Target Enzyme | Example Activity |

|---|---|---|

| BGAz Derivatives | Mycolate Biosynthesis (Mtb) | MIC99 <10 µM |

| Pyrazinamide-benzoxazoles | Mer Tyrosine Kinase (MerTK) | Potent in vivo target engagement |

The conformational constraint of the azetidine ring is also highly beneficial in the design of ligands for cell surface and nuclear receptors. By locking key substituents into a specific orientation, azetidine-containing molecules can achieve high selectivity for receptor subtypes.

Research in this area has produced azetidine derivatives that act as potent modulators of various receptors. For example, conformationally constrained azetidine analogs have been synthesized as novel gamma-aminobutyric acid (GABA) uptake inhibitors, targeting the GAT-1 and GAT-3 transporters. nih.gov In another study, the replacement of a more flexible piperidine (B6355638) ring with a 3-substituted azetidine led to the development of potent and selective antagonists for the neurokinin-2 (NK2) receptor. researchgate.net Furthermore, azetidine-containing isoxazolylpyridine ethers have been identified as highly potent partial agonists of the α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR), with potential applications as novel antidepressants. nih.gov In these cases, the azetidine scaffold serves as a critical element for orienting the molecule correctly within the receptor's binding pocket.

Table 2: Azetidine Derivatives in Receptor-Targeted Therapy This table is based on representative data from cited research and is for illustrative purposes.

| Compound Class | Target Receptor/Transporter | Reported Biological Role |

|---|---|---|

| Azetidin-2-ylacetic acid derivatives | GABA Transporter 1 (GAT-1) | Potent Inhibitor (IC50 ≈ 2 µM) |

| 1-Alkyl-5-phenyl-2-piperidones | Neurokinin-2 (NK2) Receptor | Selective Antagonist (pA2 up to 9.3) |

Beyond traditional enzyme and receptor modulation, the this compound framework is relevant to cutting-edge therapeutic modalities. The unique structural and electronic properties of azetidines make them attractive components for biochemical probes, which are essential tools for studying biological processes.

A particularly significant emerging application is in the field of targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. nih.gov A PROTAC molecule consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting them. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary POI-PROTAC-E3 ligase complex. Small, rigid heterocyclic linkers, such as those incorporating an azetidine ring, are being explored to optimize the linker's length, rigidity, and polarity. This can improve cellular permeability and promote the ideal geometry for efficient protein degradation. The this compound moiety could be incorporated into such linkers to provide conformational restriction and new vectors for chemical attachment.

Future Challenges and Opportunities in Azetidine Chemistry for Pharmaceutical Innovation

Despite their potential, the synthesis of substituted azetidines presents challenges due to their intrinsic ring strain. rsc.orgmedwinpublishers.com Developing novel, efficient, and scalable synthetic routes to access structurally diverse azetidine building blocks is a primary focus of current research. frontiersin.org Recent advances, such as palladium-catalyzed C-H amination and photocatalyzed cycloadditions, are expanding the toolkit for chemists. rsc.org

The opportunities for innovation are vast. The continued incorporation of azetidine scaffolds into drug discovery programs is expected to yield compounds with improved "drug-like" properties and novel mechanisms of action. There is significant potential in exploring 3-substituted azetidines, like the title compound, as bioisosteres for other functionalities to overcome liabilities such as poor metabolic stability or off-target effects. As synthetic methods become more robust, the chemical space accessible to medicinal chemists will broaden, allowing for the creation of more sophisticated and effective azetidine-based therapeutics.

Interdisciplinary Research Synergies for Translational Advancement

The journey of a molecule from a concept to a clinical therapy is an inherently interdisciplinary endeavor. The development of drugs based on the this compound framework exemplifies this synergy. It begins with synthetic organic chemists who devise methods to construct the core scaffold and its derivatives. frontiersin.org Computational chemists can then model the interactions of these molecules with their biological targets to guide the design of more potent and selective compounds. Pharmacologists and biochemists subsequently evaluate these compounds in vitro and in vivo to determine their efficacy and mechanism of action. Finally, collaboration with toxicologists and clinicians is essential for advancing the most promising candidates through preclinical and clinical development. This integrated, multidisciplinary approach is crucial for translating fundamental chemical insights into tangible pharmaceutical innovations that can address unmet medical needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.